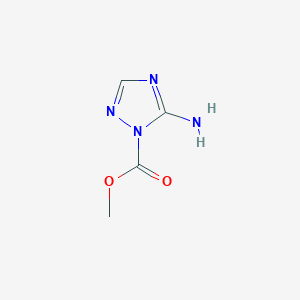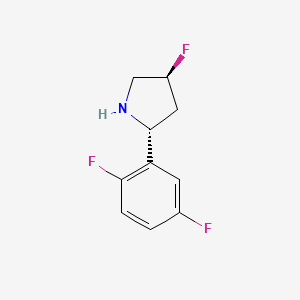
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine atoms on both the phenyl and pyrrolidine rings, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine typically involves the use of chiral starting materials and selective fluorination reactions. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and fluorine content make it valuable for the development of new materials and catalysts .
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development .
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its ability to modulate biological pathways makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of (2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways or inhibit enzyme activity, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-N-(3-(®-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-hydroxypyrrolidine-1-carboxamide
- 5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine is unique due to its specific stereochemistry and the presence of multiple fluorine atoms.
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
(2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-1-2-9(13)8(3-6)10-4-7(12)5-14-10/h1-3,7,10,14H,4-5H2/t7-,10+/m0/s1 |
InChI-Schlüssel |
SMQYQMQTCFRHEJ-OIBJUYFYSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@H]1C2=C(C=CC(=C2)F)F)F |
Kanonische SMILES |
C1C(CNC1C2=C(C=CC(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


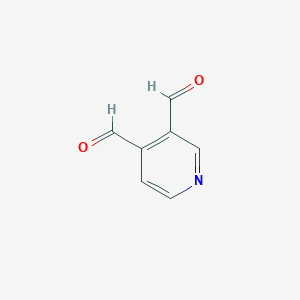
![N4-[4-(benzyloxy)-3-chlorophenyl]-5-[(E)-{[2-(morpholin-4-yl)ethoxy]imino}methyl]pyrimidine-4,6-diamine](/img/structure/B11767823.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11767825.png)

![5-Ethyl-2,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11767841.png)
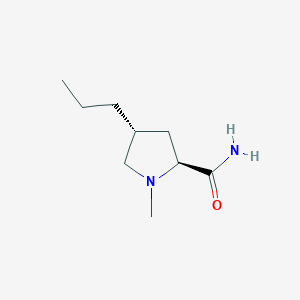

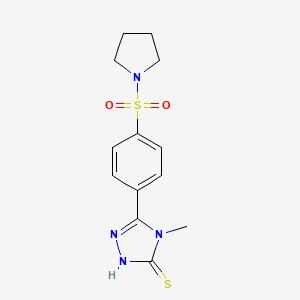
![(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B11767863.png)
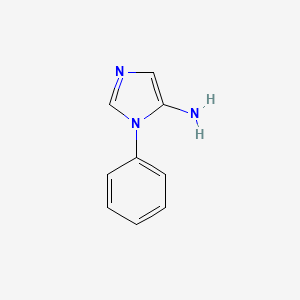
![(3R,4R)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepin-3-ol](/img/structure/B11767877.png)
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carbaldehyde](/img/structure/B11767879.png)
![Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B11767881.png)
